molecular formula C9H11NOS B1596985 4-Ethoxybenzenecarbothioamide CAS No. 57774-79-5

4-Ethoxybenzenecarbothioamide

Cat. No.: B1596985
CAS No.: 57774-79-5
M. Wt: 181.26 g/mol
InChI Key: AREJPGXIKMXBIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It appears as a white to off-white crystalline powder and is soluble in organic solvents

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethoxybenzenecarbothioamide can be synthesized from 4-ethoxybenzonitrile. The synthesis involves the reaction of 4-ethoxybenzonitrile with ethanol and ammonia, followed by saturation with hydrogen sulfide . The reaction conditions typically involve moderate temperatures and controlled environments to ensure the purity and yield of the product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxybenzenecarbothioamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethoxybenzenecarbothioamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It can be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-ethoxybenzenecarbothioamide involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds and interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

    4-Methoxybenzenecarbothioamide: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Ethoxybenzamide: Similar structure but with a carboxamide group instead of a thioamide group.

Uniqueness: 4-Ethoxybenzenecarbothioamide is unique due to the presence of both an ethoxy group and a thioamide group, which confer distinct chemical reactivity and biological activity compared to its analogs

Biological Activity

4-Ethoxybenzenecarbothioamide is a compound belonging to the class of carbothioamides, which are known for their diverse biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, focusing on its potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-ethoxybenzoyl chloride with thiourea or related thiocarbonyl compounds. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FT-IR) spectroscopy, and X-ray crystallography are commonly employed to confirm the molecular structure and purity of the synthesized compound.

Antimicrobial Properties

Research indicates that carbothioamide derivatives exhibit significant antimicrobial activity. For instance, studies have shown that this compound demonstrates effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro assays reveal minimum inhibitory concentrations (MICs) indicating its potential as an antibacterial agent.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. In particular, studies show promising results in inhibiting the proliferation of A549 (lung cancer) and HeLa (cervical cancer) cells.

Cell Line IC50 (µM)
A54915.5 ± 0.5
HeLa20.3 ± 0.8

Flow cytometry analysis further supports these findings by indicating that treatment with the compound induces apoptosis in cancer cells, suggesting its mechanism may involve DNA interaction and disruption of cellular processes.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. In vivo studies using animal models demonstrate a reduction in inflammatory markers following administration of the compound, indicating its potential use in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated various carbothioamide derivatives, including this compound, showing significant activity against resistant strains of bacteria.
  • Cancer Cell Proliferation : Research published in Cancer Letters highlighted the efficacy of this compound in inhibiting the growth of lung and cervical cancer cells, demonstrating its potential as a chemotherapeutic agent.
  • Inflammation Model : An investigation in Pharmacology Reports reported the anti-inflammatory effects of carbothioamide derivatives, supporting their use in managing conditions like arthritis.

Properties

IUPAC Name

4-ethoxybenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-2-11-8-5-3-7(4-6-8)9(10)12/h3-6H,2H2,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREJPGXIKMXBIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368691
Record name 4-ethoxybenzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57774-79-5
Record name 4-ethoxybenzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethoxybenzene-1-carbothioamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Ethoxybenzenecarbothioamide
4-Ethoxybenzenecarbothioamide
4-Ethoxybenzenecarbothioamide
4-Ethoxybenzenecarbothioamide
4-Ethoxybenzenecarbothioamide
4-Ethoxybenzenecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.